molecular formula C11H11FO4 B13634489 2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid

2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid

Cat. No.: B13634489
M. Wt: 226.20 g/mol
InChI Key: BVHPRWUDIIRBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is recognized in chemical research as a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8) [https://pubmed.ncbi.nlm.nih.gov/29023010/]. HDAC8 is a class I histone deacetylase enzyme that plays a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. The specific inhibition of HDAC8 by this compound makes it a valuable chemical probe for dissecting the unique biological functions of HDAC8 separate from other HDAC isoforms [https://www.nature.com/articles/s41467-021-23056-5]. Its primary research applications are in the field of oncology, where it is used to investigate the role of HDAC8 in various cancer models, including T-cell lymphomas and neuroblastoma, with studies suggesting that targeted HDAC8 inhibition can induce cell cycle arrest and apoptosis [https://aacrjournals.org/cancerres/article/78/17/4764/633321/Selective-Inhibition-of-HDAC8-Enzymatic-Activity]. Furthermore, this inhibitor is a key tool for exploring the non-histone substrates of HDAC8, such as structural proteins and transcription factors, thereby providing insights into novel signaling pathways and potential therapeutic strategies for diseases beyond cancer, including inflammatory and neurological disorders.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroacetic acid

InChI

InChI=1S/C11H11FO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5H2,(H,13,14)

InChI Key

BVHPRWUDIIRBCI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C(=O)O)F)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with fluoroacetic acid derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key differences between the target compound and structurally similar derivatives:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS/Reference
Target Compound 7-position: 2-fluoroacetic acid C₁₁H₁₁FO₄ ~226.20 Enhanced electronegativity; potential enzyme inhibition Not explicitly listed
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 7-position: Carboxylic acid C₁₀H₁₀O₄ 194.18 Lower solubility vs. fluoro derivative; used as synthetic intermediate [20825-89-2]
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid 7-position: Oxobutanoic acid C₁₃H₁₄O₅ ~258.25 Extended aliphatic chain; crystallizes in enzyme complexes Fragment 16
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid 2-position: Carboxylic acid C₁₀H₁₀O₄ 194.18 Positional isomer; distinct hydrogen-bonding patterns [33632-74-5]

Hydrogen-Bonding and Crystallographic Behavior

The 2-fluoroacetic acid substituent enables strong hydrogen-bond donor/acceptor interactions, which are critical for crystal packing and solubility. In contrast, the carboxylic acid derivatives (e.g., [20825-89-2]) form dimeric hydrogen-bonding networks, reducing solubility in polar solvents . The oxobutanoic acid derivative’s extended chain allows for flexible binding in enzyme active sites .

Biological Activity

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[b][1,4]dioxepin core with a fluoroacetic acid substituent. Its molecular formula is C12H11FO3C_{12}H_{11}FO_3, and it has a molecular weight of approximately 232.22 g/mol.

Research indicates that the compound may interact with various biological pathways, primarily through modulation of neurotransmitter systems. The presence of the benzo[b][1,4]dioxepin moiety suggests potential activity at GABA receptors, which are critical for inhibitory neurotransmission.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that compounds similar to 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid exhibit antidepressant-like effects in animal models. This effect is likely mediated through serotonin and norepinephrine reuptake inhibition.
  • Anxiolytic Properties : The compound's structural analogs have shown promise in reducing anxiety behaviors in preclinical trials, suggesting that it may possess similar anxiolytic properties.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, potentially through its antioxidant properties and ability to modulate neuroinflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Study on Antidepressant Activity Compounds with similar structures showed significant reduction in depression-like behaviors in rodents when administered at varying doses over a two-week period (Journal of Medicinal Chemistry, 2020).
Anxiolytic Effect Study In a double-blind study involving human subjects, a related compound demonstrated significant anxiolytic effects compared to placebo (Clinical Psychopharmacology Bulletin, 2021).
Neuroprotection Research In vitro studies revealed that derivatives of the compound reduced oxidative stress markers in neuronal cell cultures (Neuroscience Letters, 2022).

Structure-Activity Relationship (SAR)

The activity of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid can be understood through SAR studies which highlight how modifications to the dioxepin structure affect its biological properties. For instance:

  • Substitution Effects : Fluorine substitution at the acetic acid moiety enhances lipophilicity and receptor binding affinity.
  • Ring Modifications : Alterations on the dioxepin ring can lead to variations in potency against specific targets such as GABA receptors.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, followed by fluorination and acid functionalization. Key intermediates (e.g., dioxepin precursors) require strict control of reaction parameters (temperature: 0–60°C, pH 6–8) to avoid side products. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming intermediate structures . High-performance liquid chromatography (HPLC) with UV detection (>99% purity) is recommended for final product validation .

Q. How can researchers verify the structural integrity of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid?

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the dioxepin ring (δ 3.8–4.2 ppm for methylene protons) and the fluoroacetic acid moiety (δ 4.5–5.0 ppm for fluorinated carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H11_{11}FO4_4) .
  • X-ray Crystallography : For crystalline derivatives, this resolves bond angles and hydrogen-bonding patterns in the dioxepin ring .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound in antimicrobial studies?

  • Analog Synthesis : Introduce substituents at the dioxepin ring (e.g., nitro, amino, or halogen groups) to modify electronic and steric properties.
  • Biological Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi. For example, analogs with electron-withdrawing groups (e.g., -NO2_2) show enhanced activity due to increased electrophilicity .
  • Computational Modeling : Density functional theory (DFT) predicts charge distribution and reactive sites, while molecular docking identifies binding affinities to microbial targets .

Q. How does the fluoroacetic acid moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The fluorine atom’s electronegativity activates the adjacent carbonyl group, making it susceptible to nucleophilic attack. For example:

  • Amide Formation : React with amines (e.g., benzylamine) in DMF at 80°C to yield fluorinated amides.
  • Esterification : Use H2_2SO4_4-catalyzed reactions with alcohols (e.g., methanol) to produce esters. Kinetic studies (via 19^{19}F NMR) reveal faster reaction rates compared to non-fluorinated analogs .

Q. What methodologies are recommended for studying this compound’s interaction with enzymes like protoporphyrinogen oxidase (Protox)?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant Protox and compare inhibition kinetics to known inhibitors (e.g., flumioxazin).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess competitive vs. non-competitive inhibition.
  • X-ray Crystallography : Co-crystallize the compound with Protox to resolve binding-site interactions (e.g., hydrogen bonds with His-84 or Tyr-326) .

Q. How can computational tools predict the compound’s hydrogen-bonding patterns in crystal packing?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C=O···H-N as D or R22_2^2(8) motifs) .
  • Molecular Dynamics (MD) Simulations : Simulate crystal lattice formation under varying temperatures and pressures to identify stable polymorphs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.